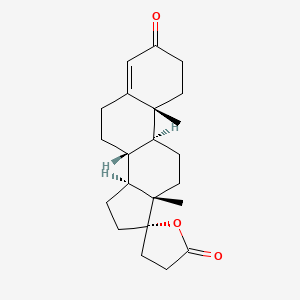
3-Oxopregn-4-ene-21,17-carbolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione is a steroid lactone.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
3-Oxopregn-4-ene-21,17-carbolactone plays a crucial role in steroid metabolism. It interacts with several enzymes, particularly cytochrome P450 enzymes, which are essential for the metabolism of steroid hormones. This compound binds to mineralocorticoid receptors, influencing the activity of aldosterone—a hormone that regulates sodium and potassium levels in the body .
Cellular Effects
The compound modulates various cellular processes by acting as an antagonist to aldosterone at mineralocorticoid receptors. This mechanism prevents the activation of downstream signaling pathways that regulate electrolyte balance and blood pressure. The biological activities of this compound can be summarized as follows:
- Influence on Gene Expression : Alters the expression of genes related to electrolyte balance.
- Impact on Cell Signaling : Affects pathways involved in blood pressure regulation.
Metabolic Pathways
This compound is involved in several metabolic pathways related to steroid metabolism. It interacts with cytochrome P450 enzymes responsible for hydroxylation and subsequent metabolism of steroid hormones.
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
Heart Failure Management
A study evaluated spironolactone derivatives, including this compound, in patients with chronic heart failure. The results indicated significant improvements in patient outcomes, including reduced hospitalization rates due to heart failure exacerbations.
Hirsutism Treatment
In women suffering from hirsutism, treatment with spironolactone (and its derivatives) resulted in a notable decrease in hair growth over six months. This effect was attributed to the antiandrogenic properties of the compound.
Hypertension Control
A clinical trial assessed the impact of spironolactone derivatives on patients with resistant hypertension. Findings suggested that these compounds effectively lowered blood pressure when used alongside standard antihypertensive therapies.
Research Findings
Recent research has focused on the pharmacokinetics and long-term effects of this compound:
Pharmacokinetics
Studies indicate that this compound has a favorable absorption profile with significant bioavailability when administered orally. Peak plasma concentrations are generally achieved within 2 to 4 hours post-administration.
Long-term Effects
Longitudinal studies suggest that prolonged use does not lead to significant electrolyte imbalances or adverse effects commonly associated with steroid use, making it a viable option for chronic conditions requiring long-term management.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Heart Failure Management | Use of spironolactone derivatives to reduce hospitalization rates | Significant improvements in patient outcomes |
| Hirsutism Treatment | Antiandrogenic effects leading to reduced hair growth | Notable decrease in hair growth over six months |
| Hypertension Control | Effective blood pressure reduction when combined with antihypertensives | Lowered blood pressure in resistant hypertension patients |
| Pharmacokinetics | Favorable absorption profile; peak plasma concentrations within 2–4 hours | Significant bioavailability observed |
| Long-term Effects | No significant electrolyte imbalances with prolonged use | Viable for chronic conditions requiring long-term management |
Analyse Chemischer Reaktionen
Chemical Reactions of 3-Oxopregn-4-ene-21,17-carbolactone
This compound is a steroid compound with significant biological activity, particularly as an aldosterone antagonist. This article delves into the chemical reactions associated with this compound, focusing on its synthesis, oxidation processes, and biological implications.
Chemical Reactions Involved
The primary chemical reactions involved in the production of this compound include:
1.3.1 Oxidation Reactions
The oxidation reactions are critical for converting precursor compounds into this compound:
1.3.2 Reduction Reactions
In some synthetic pathways, reduction reactions may be employed to modify functional groups prior to or after oxidation:
| Reaction Type | Description |
|---|---|
| Reduction with Hydrogen | Catalytic hydrogenation can be used to reduce ketones or other unsaturated functional groups present in intermediates . |
Biological Activity and Mechanism of Action
This compound exhibits significant biological activity as an aldosterone antagonist. Its mechanism of action involves:
-
Binding to Mineralocorticoid Receptors : The compound competes with aldosterone for binding sites on mineralocorticoid receptors, inhibiting sodium reabsorption and promoting potassium retention in renal tissues.
-
Impact on Renin-Angiotensin-Aldosterone System : By antagonizing aldosterone action, it influences blood pressure regulation and fluid balance within the body.
Eigenschaften
CAS-Nummer |
801-37-6 |
|---|---|
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
UWBICEKKOYXZRG-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















